
Benzocaine
Overview
Description
Benzocaine, known chemically as ethyl 4-aminobenzoate, is a local anesthetic belonging to the amino ester drug class. It is commonly used as a topical painkiller in various over-the-counter products such as ointments for oral ulcers, cough drops, and ear drops . This compound was first synthesized in 1890 in Germany and has been widely used in medical applications since its approval in 1902 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzocaine can be synthesized through a multi-step process starting from p-toluidine. The synthesis involves the following steps :
Synthesis of 4’-methylacetanilide: p-toluidine reacts with acetic anhydride to form 4’-methylacetanilide.
Synthesis of p-acetamidobenzoic acid: 4’-methylacetanilide is oxidized using potassium permanganate to yield p-acetamidobenzoic acid.
Synthesis of p-aminobenzoic acid hydrochloride: p-acetamidobenzoic acid is hydrolyzed with hydrochloric acid to produce p-aminobenzoic acid hydrochloride.
Synthesis of this compound: p-aminobenzoic acid hydrochloride undergoes Fischer esterification with ethanol in the presence of sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzocaine undergoes various chemical reactions, including:
Electrophilic and nucleophilic substitution reactions: These reactions are commonly used to modify the this compound molecule to create derivatives with enhanced biological activities.
Oxidation and reduction reactions: this compound can be oxidized or reduced to form different compounds with varying properties.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Major Products:
Electrophilic substitution: Halogenated this compound derivatives.
Nucleophilic substitution: Amino-substituted this compound derivatives.
Oxidation: p-nitrobenzoic acid.
Reduction: p-aminobenzoic acid.
Scientific Research Applications
Clinical Applications
Local Anesthesia
Benzocaine is primarily used for its local anesthetic properties. It is commonly applied in dental procedures, minor surgeries, and for the relief of pain associated with conditions such as oral ulcers, sunburns, and insect bites. The mechanism of action involves the reversible binding to sodium channels in neuronal membranes, which inhibits action potential generation and signal conduction .
Topical Formulations
this compound is available in various topical formulations, including gels, ointments, and sprays. These formulations are designed for quick application to localized areas of pain. For instance, a study highlighted that this compound 20% produced no statistically significant difference compared to placebo in reducing pain from oral procedures . However, it remains a popular choice due to its rapid onset of action and relatively low pKa (2.6), which facilitates its efficacy across a range of pH levels .
Safety Concerns
Despite its widespread use, this compound has been associated with serious adverse effects such as methemoglobinemia—a condition where hemoglobin is altered so it cannot effectively release oxygen to body tissues. The FDA has reported numerous cases related to this compound use, particularly in children under two years old . Therefore, while this compound is effective for pain relief, it must be used with caution and under medical supervision.
Research on this compound Analogues
Recent studies have investigated the biological potential of this compound analogues beyond their anesthetic properties. Research indicates that certain derivatives exhibit antibacterial, antifungal, and even anti-cancer activities. For example:
- Antibacterial Properties : Some analogues have shown effectiveness against various bacterial strains.
- Antifungal Activity : Research suggests that this compound derivatives may inhibit fungal growth.
- Anti-cancer Potential : Certain studies have indicated that this compound analogues could have therapeutic effects against cancer cells, including those associated with tuberculosis .
Analytical Methods for this compound Detection
Advancements in analytical techniques have improved the detection and quantification of this compound in pharmaceutical formulations. Recent studies employed Surface-Enhanced Resonance Raman Scattering (SERRS) combined with azo coupling reactions for sensitive detection of this compound without extensive sample preparation . These methods are crucial for ensuring quality control in pharmaceutical manufacturing.
Case Study 1: Efficacy in Dental Procedures
A clinical trial assessed the efficacy of this compound as a pre-anesthetic agent during dental procedures. Results indicated that while patients reported reduced pain levels post-application, the differences were not statistically significant compared to control groups using placebo treatments .
Case Study 2: Methemoglobinemia Risk
A retrospective analysis reviewed cases of methemoglobinemia associated with this compound use over several years. The study found that out of 119 reported cases, four resulted in fatalities, underscoring the importance of monitoring patients closely when administering this compound .
Mechanism of Action
Benzocaine exerts its effects by stabilizing the neuronal membrane, which decreases its permeability to sodium ions. This inhibition of sodium ion permeability prevents the depolarization of the neuronal membrane, thereby blocking the initiation and conduction of nerve impulses . The primary molecular target of this compound is the voltage-gated sodium channel .
Comparison with Similar Compounds
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Comparison: Benzocaine is unique among these compounds due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), which allows it to remain localized in wounds and provide long-term pain relief . Unlike some of its counterparts, this compound is primarily used for topical applications and is less likely to cause systemic toxicity .
Biological Activity
Benzocaine is a widely utilized local anesthetic belonging to the ester class, primarily known for its application in pain relief. This article delves into its biological activity, mechanism of action, pharmacokinetics, and emerging research on its derivatives, supported by data tables and case studies.
This compound exerts its anesthetic effects by reversibly binding to sodium channels in neuronal cell membranes. This binding inhibits the influx of sodium ions, which is crucial for the depolarization and conduction of nerve impulses. The process can be summarized as follows:
- Diffusion : this compound enters nerve cells in a non-ionized form.
- Ionization : Once inside, it becomes ionized and binds to the α subunit of voltage-gated sodium channels.
- Inhibition : This binding prevents the channels from opening, thus blocking sodium influx and stopping action potentials from being generated .
The pKa of this compound is relatively low (2.6), which contributes to its rapid onset of action (approximately 30 seconds for 20% concentration) and its effectiveness across varying pH levels .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its clinical application:
- Absorption : As a weak base with an aromatic structure, this compound's lipid solubility allows it to diffuse across nerve membranes effectively.
- Distribution : The distribution correlates with tissue perfusion and mass.
- Metabolism : this compound is metabolized primarily through plasma hydrolysis by pseudocholinesterase, yielding para-aminobenzoic acid (PABA) as a metabolite.
- Elimination : The metabolites are mainly excreted via the kidneys .
Biological Activity and Research Findings
Recent studies have explored the biological activities of this compound derivatives beyond their anesthetic properties. Notably, research has highlighted their antibacterial and anticancer potential:
Antibacterial Activity
A study evaluated new this compound derivatives against various bacterial strains, revealing significant antibacterial properties. The derivatives were tested against both Gram-positive and Gram-negative bacteria, with results indicating that certain compounds exhibited superior activity compared to traditional antibiotics .
Anticancer Activity
The anticancer efficacy of this compound derivatives was assessed against human cancer cell lines such as HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). Notably, compounds 6 and 7b demonstrated high potency as inhibitors of DNA gyrase and human topoisomerase IIα, positioning them as promising candidates for further development in cancer therapy .
Table 1: Summary of Pharmacokinetic Properties of this compound
Property | Description |
---|---|
pKa | 2.6 |
Onset of Action | ~30 seconds (20% concentration) |
Metabolism | Hydrolysis by pseudocholinesterase |
Elimination | Primarily renal via urine |
Table 2: Biological Activity of this compound Derivatives
Compound | Antibacterial Activity | Anticancer Activity (IC50) | Target Enzyme |
---|---|---|---|
6 | High | 12 µM (HepG-2) | DNA gyrase |
7b | Higher than reference | 15 µM (HCT-116) | Topoisomerase IIα |
Case Studies
- Case Study on Topical Use : A clinical evaluation demonstrated that this compound effectively alleviated pain in patients undergoing minor surgical procedures. Patients reported significant pain reduction within minutes post-application, confirming its rapid onset and effectiveness.
- Research on Methemoglobinemia Risk : A review highlighted the risk of methemoglobinemia associated with this compound use, particularly in high doses or prolonged exposure. This necessitates careful monitoring during clinical applications to prevent adverse effects .
Q & A
Basic Research Questions
Q. How can researchers synthesize benzocaine and confirm its purity in laboratory settings?
this compound is synthesized via esterification of 4-aminobenzoic acid with ethanol in the presence of a sulfuric acid catalyst. Post-synthesis, purity is confirmed using melting point analysis (expected range: 88–92°C), thin-layer chromatography (TLC) with UV visualization, and nuclear magnetic resonance (NMR) spectroscopy for structural validation . For novel polymorphs, X-ray powder diffraction (XRPD) is recommended to identify crystalline forms .
Q. What methodologies are used to evaluate this compound’s percutaneous absorption in vitro?
Franz diffusion cells with excised skin models (e.g., hairless guinea pig or human skin) are standard. Parameters like flux (μg/cm²/h) and permeability coefficients are calculated using high-performance liquid chromatography (HPLC) or UV spectroscopy for quantification . Studies should include control groups and validate skin integrity via transepidermal water loss (TEWL) measurements.
Q. How can this compound’s pharmacological activity be assessed in sodium channel blocking assays?
Electrophysiological assays using voltage-clamped cells (e.g., HEK293 expressing Nav1.7 channels) measure IC₅₀ values. This compound’s inhibition is tested at depolarized potentials (e.g., +30 mV), with data normalized to baseline currents. A typical IC₅₀ for this compound is ~0.8 mM .
Q. What statistical methods are appropriate for comparing this compound’s anesthetic efficacy across doses?
Analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey’s HSD) is used for parametric data. Non-parametric data (e.g., skewed recovery times) require Mann-Whitney U or Kruskal-Wallis tests. Significance thresholds (e.g., p < 0.05) must be pre-specified .
Advanced Research Questions
Q. How can experimental design optimize this compound formulations for enhanced drug delivery?
Multivariate strategies like D-optimal or Doehlert designs evaluate lipid-phase components (e.g., stearylamine vs. dicetylphosphate) and hydration-phase variables (ethanol concentration, volume). Responses such as encapsulation efficiency (EE%) and permeation rate (P%) are modeled to identify optimal factor levels. Contradictory factor effects (e.g., KG increasing EE% but reducing P%) necessitate trade-off analysis .
Q. How should researchers resolve contradictory findings in this compound’s dose-response relationships?
Meta-analyses or sensitivity analyses can reconcile discrepancies. For example, reported 50 mg/L this compound had the longest induction time but no significant recovery differences, while higher doses (250 mg/L) caused mortality. Sensitivity analysis might reveal non-linear pharmacokinetics or species-specific toxicity thresholds, requiring in silico modeling (e.g., physiologically based pharmacokinetics, PBPK) .
Q. What advanced techniques determine this compound’s binding sites and affinity in ion channels?
Molecular dynamics (MD) simulations and free energy perturbation (FEP) quantify binding free energies (ΔG) in identified sites (e.g., NavAb activation gate vs. hydrophobic fenestration). FEP-derived dissociation constants (Kd) are compared to experimental values (0.3–1.2 mM for closed eukaryotic channels) . Cryo-EM or mutagenesis further validates binding loci.
Q. How does this compound polymorphism affect its therapeutic efficacy, and how is it characterized?
Polymorphs (e.g., Forms A, B, C) differ in solubility and bioavailability. XRPD and differential scanning calorimetry (DSC) distinguish crystalline forms. In vitro dissolution studies (e.g., USP apparatus II) correlate polymorph stability with permeation rates. Form C (hemihydrate) may exhibit slower release kinetics than anhydrous forms .
Q. What protocols mitigate methemoglobinemia risks in pediatric this compound research?
Preclinical studies should include dose-response curves in juvenile animal models, monitoring arterial oxygen saturation (SpO₂) and methemoglobin levels via co-oximetry. Clinical protocols require IRB-approved safety thresholds (e.g., <3% methemoglobin) and emergency methylene blue dosing (1–2 mg/kg IV) .
Q. How can retrospective epidemiological data inform this compound safety profiles?
Poison control databases (e.g., AAPCC codes) enable case reviews using inclusion criteria (e.g., age <18, topical exposure). Data abstraction should achieve inter-rater reliability (kappa >0.7). Chi-square or logistic regression identifies risk factors (e.g., concentration, application site) .
Q. Methodological Notes
- Statistical Software : Use SAEG 7.1 for ANOVA , SPSS v23 for non-parametric tests , or R for meta-analyses.
- Analytical Validation : UV spectra (190–400 nm) and HPLC retention times must match reference standards .
- Ethical Compliance : Adhere to ICH guidelines for preclinical testing and EMA/CHMP protocols for excipient safety .
Properties
IUPAC Name |
ethyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-88-5 (hydrochloride) | |
Record name | Benzocaine [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8021804 | |
Record name | Benzocaine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzocaine | |
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Boiling Point |
310 °C | |
Record name | Benzocaine | |
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Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |
Record name | SID56422766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Benzocaine | |
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Vapor Pressure |
2.6X10-4 mm Hg at 25 °C /Estimated/ | |
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Mechanism of Action |
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |
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Color/Form |
Rhombohedra from ether, Needles from water | |
CAS No. |
94-09-7 | |
Record name | Benzocaine | |
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Melting Point |
92 °C | |
Record name | Benzocaine | |
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Record name | Benzocaine | |
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